N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide
Overview
Description
N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide involves multiple steps. One common method includes the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in the presence of a phase-transfer catalyst . The reaction is typically carried out in toluene with 50% sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Oxone in the presence of ZnBr2, leading to ipso-cyclization.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: ZnBr2 and Oxone in a mixed solvent of acetonitrile and water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with ZnBr2 and Oxone can lead to the formation of spirocyclic compounds .
Scientific Research Applications
N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: Used as a synthon in Sonogashira cross-coupling reactions.
Medicine: Investigated for its anticancer properties and molecular docking studies.
Industry: Potential use in the synthesis of complex organic molecules for pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific kinases or disrupt cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another indole derivative used in Sonogashira cross-coupling reactions.
N’-[(3Z)-5-Bromo-2-oxo-1-{[(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]methyl}-1,2-dihydro-3H-indol-3-ylidene]-2-furohydrazide: A compound with a similar indole core but different substituents.
Uniqueness
N’-[(3Z)-5-bromo-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide is unique due to its specific combination of bromine, chlorine, and prop-2-yn-1-yl substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(5-bromo-2-hydroxy-1-prop-2-ynylindol-3-yl)imino-5-chloro-2-hydroxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3O3/c1-2-7-23-14-5-3-10(19)8-12(14)16(18(23)26)21-22-17(25)13-9-11(20)4-6-15(13)24/h1,3-6,8-9,24,26H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGQEHQEESOLQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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